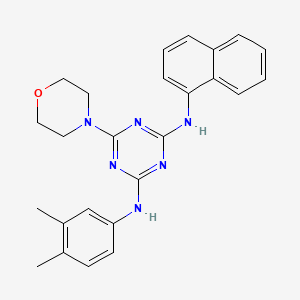
N2-(3,4-dimethylphenyl)-6-(morpholin-4-yl)-N4-(naphthalen-1-yl)-1,3,5-triazine-2,4-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N2-(3,4-dimethylphenyl)-6-(morpholin-4-yl)-N4-(naphthalen-1-yl)-1,3,5-triazine-2,4-diamine is a useful research compound. Its molecular formula is C25H26N6O and its molecular weight is 426.524. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N2-(3,4-dimethylphenyl)-6-(morpholin-4-yl)-N4-(naphthalen-1-yl)-1,3,5-triazine-2,4-diamine is a complex organic compound belonging to the triazine family, which has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a triazine ring substituted with various functional groups:
- Triazine Core : A six-membered ring containing three nitrogen atoms.
- Substituents :
- Naphthalen-1-yl group at the N4 position.
- 3,4-dimethylphenyl group at the N2 position.
- Morpholino group at the 6 position.
Molecular Formula and Weight
- Molecular Formula : C19H22N6
- Molecular Weight : Approximately 366.43 g/mol
The biological activity of this compound is primarily attributed to its interactions with various biological targets:
-
Enzyme Inhibition : The compound has shown potential in inhibiting key enzymes involved in cancer progression and inflammation. Specific targets include:
- DNA topoisomerase IIα
- Carbonic anhydrases
- Ubiquitin-conjugating enzyme 2B
- Various kinases
-
Receptor Binding : It exhibits binding affinity to several central nervous system (CNS) receptors such as:
- Histamine H4
- Serotonin 5-HT6
- Adenosine A2a
- α7 Nicotinic acetylcholine receptors
Anticancer Activity
Research has highlighted the anticancer potential of this triazine derivative. The compound has demonstrated cytotoxic effects against various cancer cell lines:
| Cancer Type | GI50 (µM) |
|---|---|
| Leukemia | 1.96 |
| Colon Cancer | 2.60 |
| CNS Tumors | 2.72 |
| Melanoma | 1.91 |
| Ovarian Cancer | 4.01 |
| Renal Cancer | 3.03 |
| Prostate Cancer | 4.40 |
| Breast Cancer | 2.04 |
These findings suggest that the compound could be a valuable candidate for further development in cancer therapeutics.
Other Biological Activities
In addition to its anticancer properties, this compound has been studied for its potential antiviral and antimicrobial activities. Its structural modifications allow for interactions that could lead to effective treatments against various pathogens.
Case Studies and Research Findings
Recent studies have focused on the synthesis and evaluation of biological activities of similar triazine derivatives:
- Synthesis Techniques : Multi-step organic reactions are commonly employed to synthesize this compound, highlighting the significance of substituent selection on biological activity.
- Therapeutic Applications : The compound's ability to inhibit enzymes linked to tumorigenesis makes it a candidate for drug development targeting cancer and inflammatory diseases.
- Comparative Studies : Research comparing various triazine derivatives indicates that modifications in substituents significantly influence their pharmacological profiles and therapeutic potentials.
属性
IUPAC Name |
4-N-(3,4-dimethylphenyl)-6-morpholin-4-yl-2-N-naphthalen-1-yl-1,3,5-triazine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N6O/c1-17-10-11-20(16-18(17)2)26-23-28-24(30-25(29-23)31-12-14-32-15-13-31)27-22-9-5-7-19-6-3-4-8-21(19)22/h3-11,16H,12-15H2,1-2H3,(H2,26,27,28,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPSAHFCGILTBLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)NC4=CC=CC5=CC=CC=C54)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














